molecular formula C10H13NO3 B3340508 N-hydroxy-3-(4-methoxyphenyl)propanamide CAS No. 67363-26-2

N-hydroxy-3-(4-methoxyphenyl)propanamide

Cat. No.: B3340508
CAS No.: 67363-26-2
M. Wt: 195.21 g/mol
InChI Key: YPKVKEDNKOLIAA-UHFFFAOYSA-N
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Description

N-Hydroxy-3-(4-methoxyphenyl)propanamide is a hydroxamic acid derivative characterized by a central propanamide backbone substituted with a 4-methoxyphenyl group and an N-hydroxy moiety. This compound has garnered attention for its role as a selective inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2), with demonstrated nanomolar inhibitory activity (IC₅₀ = 34 nM) . Its synthesis typically involves coupling reactions, such as the condensation of hydroxylamine hydrochloride with ester precursors in the presence of potassium hydroxide, yielding the final product in moderate to high purity (98%) and yields up to 69% .

Key structural features include:

  • N-hydroxy group: Critical for metal-binding interactions in enzyme inhibition.
  • 4-Methoxyphenyl substituent: Enhances lipophilicity and influences target selectivity.
  • Propanamide linker: Balances molecular flexibility and rigidity for optimal binding.

Properties

IUPAC Name

N-hydroxy-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-3,5-6,13H,4,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKVKEDNKOLIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-3-(4-methoxyphenyl)propanamide can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxyphenol with propanoyl chloride, followed by the reduction of the resulting ketone to the corresponding alcohol and subsequent conversion to the amide . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the acylation reaction, reduction, and amide formation, with careful control of reaction parameters to ensure high yield and purity. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-(4-methoxyphenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hydroxy-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-hydroxy-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Antioxidant Activity

Compounds bearing the 3-(4-methoxyphenyl)propanamide scaffold but modified with hydrazide, isoindoline, or naphthalene moieties exhibit enhanced antioxidant properties. For example:

  • N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39): Displays 1.37-fold higher DPPH radical scavenging activity than ascorbic acid .
  • 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide (36): Shows 1.35-fold higher activity than ascorbic acid .

Table 1: Antioxidant Activity of Selected Compounds

Compound Name DPPH Scavenging (vs. Ascorbic Acid) Reference
Compound 39 1.37×
Compound 36 1.35×
N-Hydroxy-3-(4-methoxyphenyl)propanamide Not reported

Key Insight : The absence of an N-hydroxy group in compounds 36 and 39 correlates with higher antioxidant activity, suggesting that electron-donating substituents (e.g., hydrazide) enhance radical scavenging.

Heterocyclic Derivatives and Bioactivity

Propanamide derivatives fused with heterocycles, such as 1,3,4-oxadiazoles or triazoles, exhibit distinct pharmacological profiles:

  • 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)propanamide (8i) : Melting point 142–144°C; molecular weight 516.63 g/mol; evaluated for LOX inhibition .
  • N-Hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide (8): Designed as an HDAC inhibitor with improved pharmacokinetics .

Table 2: Physical Properties of Heterocyclic Analogues

Compound Name Melting Point (°C) Molecular Weight (g/mol) Bioactivity Reference
8i 142–144 516.63 LOX inhibition
8j 138–140 546.67 Not specified
Target compound Not reported 341.34 ERAP2 inhibition

Key Insight : Heterocyclic appendages (e.g., oxadiazoles) improve thermal stability and enzymatic target engagement compared to the parent N-hydroxypropanamide.

Receptor-Targeted Analogues
  • R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (2) : Synthesized for methamphetamine use disorders; features a chiral center and lipophilic aryl groups to enhance blood-brain barrier penetration .
  • (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide : Potent FPR2 agonist with high metabolic stability .

Key Insight : Substituents like indole or pyridine rings confer receptor subtype selectivity, whereas the N-hydroxy group in the target compound favors enzyme inhibition.

Cytotoxic and Anticancer Analogues
  • 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone: Displays potent cytotoxicity against glioblastoma U-87 cells (IC₅₀ = 8.2 µM) .
  • This compound: No reported anticancer activity, highlighting functional group-dependent bioactivity divergence.

Key Insight : Triazole-thioether substituents enhance anticancer potency, whereas hydroxamic acid groups prioritize enzymatic inhibition over cytotoxicity.

Biological Activity

N-hydroxy-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Amide Functional Group : Known for its role in various biological activities.
  • Hydroxyl and Methoxy Groups : These groups enhance the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its structural features allow it to interact with specific biological targets, potentially modulating enzyme activity or receptor binding, which could lead to significant therapeutic effects against microbial infections.

Anticancer Potential

In studies focused on anticancer properties, this compound has shown promise in inhibiting cancer cell proliferation. The compound's ability to bind to specific enzymes or receptors may influence their activity, leading to reduced tumor growth. For instance, it has been suggested that similar compounds exhibit effective antiproliferative activity against various cancer cell lines .

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access and catalytic activity. This is particularly relevant in cancer therapy where enzyme inhibition can disrupt cancer cell metabolism.
  • Hydrogen Bond Formation : The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and potentially modifying biochemical pathways.

Case Studies

  • Anticancer Activity in Cell Lines : A series of experiments demonstrated that derivatives of similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Comparative studies showed that this compound had notable effects against various bacterial strains, suggesting its utility as a lead compound for antibiotic development.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Reference
Doxorubicin2.29
This compoundTBD
3-(4-chlorophenyl)-3-hydroxy derivatives0.69 - 11

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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